(3-Methoxycyclohexyl)oxymethylbenzene
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Overview
Description
(3-Methoxycyclohexyl)oxymethylbenzene is an organic compound that features a cyclohexane ring substituted with a methoxy group and a benzene ring connected via an oxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxycyclohexyl)oxymethylbenzene typically involves the following steps:
Formation of 3-Methoxycyclohexanol: This can be achieved through the hydrogenation of 3-methoxyphenol using a suitable catalyst.
Oxidation to 3-Methoxycyclohexanone: The 3-methoxycyclohexanol is then oxidized using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like phosphotungstic acid.
Formation of this compound: The final step involves the reaction of 3-methoxycyclohexanone with benzyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxycyclohexyl)oxymethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-Methoxycyclohexanone.
Reduction: Cyclohexylmethanol derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(3-Methoxycyclohexyl)oxymethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxycyclohexyl)oxymethylbenzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability, while the benzene ring can engage in π-π interactions with aromatic residues in biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzyl alcohol
- 3-Methoxycyclohexanol
- Benzyl alcohol
Uniqueness
(3-Methoxycyclohexyl)oxymethylbenzene is unique due to its combination of a cyclohexane ring, a methoxy group, and a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-methoxycyclohexyl)oxymethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGKXDTWNCWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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